molecular formula C17H22N2O4S B7421036 N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide

N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide

Cat. No.: B7421036
M. Wt: 350.4 g/mol
InChI Key: MSZAWSFUABVKEL-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide is a complex organic compound with a unique structure that includes a thian ring, a benzamide group, and a prop-2-enamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide typically involves multiple steps. One common method includes the reaction of a thian derivative with a benzamide precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]methyl}carbamate
  • methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate hydrochloride
  • N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylprop-2-enamide

Uniqueness

N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1,1-dioxothian-4-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-2-16(20)18-11-13-3-5-15(6-4-13)17(21)19-12-14-7-9-24(22,23)10-8-14/h2-6,14H,1,7-12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZAWSFUABVKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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